Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride is a chiral α-amino ester hydrochloride derivative. Its structure comprises a central α-carbon bonded to an amino group, a methyl ester group, and a 2,4-dimethylphenyl aromatic ring. The hydrochloride salt enhances stability and solubility, making it relevant in pharmaceutical synthesis and chemical research. This compound is structurally analogous to other α-amino esters but distinguished by its dimethyl substitution pattern on the phenyl ring .
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,4-dimethylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H |
InChI Key |
BYIBLHYLBHBOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)OC)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
One common approach to prepare amino acid derivatives with substituted phenyl groups is through reductive amination of glycine methyl ester with the corresponding substituted benzaldehyde.
- Step 1: React glycine methyl ester hydrochloride with 2,4-dimethylbenzaldehyde.
- Step 2: Use a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride under mild acidic conditions.
- Step 3: Isolate the amino ester intermediate.
- Step 4: Convert to hydrochloride salt by treatment with hydrochloric acid.
This method allows selective formation of the alpha-amino group and is widely used for similar compounds such as methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride.
Protection-Deprotection Strategy
To improve yields and purity, protection of the amino group during certain steps is employed:
- Amino Protection: Use tert-butoxycarbonyl (Boc) protecting group on glycine methyl ester hydrochloride.
- Coupling: React the Boc-protected glycine methyl ester with 2,4-dimethylphenyl derivatives.
- Deprotection: Remove Boc group under acidic conditions to liberate the free amine.
- Salt Formation: Convert the free amine to hydrochloride salt.
This method, adapted from related amino acid derivatives, provides a controlled environment for selective functional group transformations.
Comparative Data Table of Preparation Methods
Research and Process Optimization Insights
- Reaction Conditions: Temperature control between ambient and 30 °C is critical for reductive amination and protection steps to avoid side reactions and degradation.
- Solvent Choice: Common solvents include ethers (e.g., diethyl ether) and alcohols (e.g., ethanol) depending on the step; ethers favor Boc protection, while ethanol is used in hydrogenation.
- Catalyst Recovery: In hydrogenation, Raney nickel catalyst can be recovered by filtration and reused, enhancing process sustainability.
- Purification: Crystallization from suitable solvents at low temperatures (0–5 °C) improves product purity and yield.
- Scale-Up Potential: The described methods use commercially available and inexpensive raw materials, suitable for large-scale industrial production.
Summary and Recommendations
- The reductive amination method is the most straightforward and widely applicable for synthesizing this compound, balancing yield and operational simplicity.
- The protection-deprotection strategy offers enhanced purity and control, beneficial when high-quality intermediates are required.
- The catalytic hydrogenation route is more specialized but effective for related nitro precursors and may be adapted for this compound.
- Process optimization should focus on stoichiometric control, temperature regulation, and purification techniques to maximize yield and purity.
- All methods utilize readily accessible reagents and mild reaction conditions, facilitating scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is an organic compound with the molecular formula . It is a derivative of phenylalanine, characterized by an amino group and a methyl ester group attached to a phenyl ring with two methyl groups at the 2 and 4 positions. Methyl 2-amino-2-(2,4-dimethylphenyl)acetate has various applications in scientific research.
Scientific Research Applications
- Chemistry Methyl 2-amino-2-(2,4-dimethylphenyl)acetate serves as a building block in organic synthesis and as a precursor for synthesizing more complex molecules.
- Biology It is studied for its potential biological activity and interactions with enzymes and receptors.
- Medicine This compound is investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Industry It is utilized in the production of pharmaceuticals and fine chemicals.
Chemical Reactions Analysis
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate undergoes various chemical reactions:
- Oxidation The amino group can be oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives. Reagents such as acyl chlorides or anhydrides are used for amide formation.
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities.
Case Study: Antibacterial Efficacy
In a controlled study, this compound was tested against common bacterial pathogens. The results indicated significant inhibition zones compared to a positive control (tetracycline), suggesting strong antibacterial properties. The study utilized standard agar diffusion methods to quantify the antibacterial effects.
Mechanism Exploration
Further investigations into the mechanism of action revealed that the compound's amino group plays a crucial role in binding to target proteins or enzymes, thereby influencing their activity. This binding can lead to modulation of metabolic pathways, which is vital for its therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorinated Derivatives
- (R/S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (): Substitutes the 2,4-dimethylphenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity increases polarity and may enhance metabolic stability. Molecular weight: ~233–237 g/mol (vs. ~229.7 g/mol for the 2,4-dimethylphenyl analog) .
- (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (): Contains two fluorine atoms at the 2- and 4-positions. Similarity score: 0.81 to the parent compound, indicating moderate structural overlap .
Chlorinated and Brominated Derivatives
- Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride (): Bromine substitution increases molecular weight (MW: ~303.6 g/mol) and may alter steric bulk. Melting point: 205–208°C, higher than typical α-amino esters due to bromine’s polarizability .
- Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride (): Features a chloromethyl group at the para position.
Trifluoromethyl and Dichlorophenyl Derivatives
- Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride (): Trifluoromethyl group introduces strong electron-withdrawing effects, enhancing acidity of the amino group. CAS: 2639408-57-2; used in advanced medicinal chemistry for its metabolic resistance .
- Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride (): Dichlorophenyl and methylamino groups alter steric and electronic profiles. Formula: C₁₀H₁₂Cl₃NO₂ (MW: 292.57 g/mol) .
Comparative Physical and Chemical Properties
Key Structural and Functional Insights
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, Cl) increase the acidity of the α-amino proton, influencing reactivity in further synthetic steps .
Biological Activity
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride is an organic compound recognized for its significant biological activity. This compound, a derivative of amino acids, has been the subject of various studies focusing on its potential applications in biochemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 229.73 g/mol
- CAS Number : 1803561-42-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can function as either an inhibitor or an activator, modulating various biochemical pathways. The presence of the dimethylphenyl group enhances its binding affinity to target proteins, which is crucial for its biological effects.
Biological Activities
-
Enzyme Inhibition :
- The compound has shown potential in inhibiting certain enzymes, making it a candidate for drug development targeting enzymatic pathways involved in diseases such as cancer and metabolic disorders.
- Antiproliferative Effects :
-
Protein-Ligand Interactions :
- The compound is utilized in research to study protein-ligand interactions, providing insights into its potential as a therapeutic agent.
Case Studies
- Anticancer Activity : A recent study evaluated the antiproliferative effects of this compound on HCT-116 cells. The results indicated significant inhibition of cell growth with an IC value of approximately 11 µM. Morphological changes consistent with apoptosis were observed through DAPI staining, indicating nuclear disintegration in treated cells compared to controls .
- Mechanism Exploration : Further investigations into the mechanism revealed that the compound may induce apoptosis via modulation of specific signaling pathways associated with cell survival and proliferation .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | CAS Number | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | 1803561-42-3 | Antiproliferative | 11 |
| Doxorubicin | 23214-92-8 | Anticancer | 2.29 |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | N/A | Antiproliferative | 0.69 |
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent biological responses in studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- ANOVA with Tukey’s Test : Compare multiple dose groups for significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
